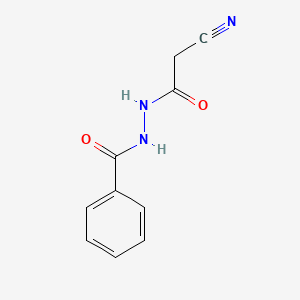

N'-(2-cyanoacetyl)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-cyanoacetyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-7-6-9(14)12-13-10(15)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXBARBASUPUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16501-75-0 | |

| Record name | 2-CYANOACETIC N2-BENZOYLHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Hydrazide and Cyanoacetyl Moieties in Organic and Medicinal Chemistry

The considerable research interest in N'-(2-cyanoacetyl)benzohydrazide stems from the well-established importance of its two primary functional components: the hydrazide and the cyanoacetyl groups.

The hydrazide moiety (-CO-NH-NH-) is a privileged structural motif in medicinal chemistry. molaid.com Hydrazides and their derivatives, particularly hydrazones (-CO-NH-N=CH-), are known to exhibit a vast array of biological activities. thepharmajournal.com These include antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and anticonvulsant properties, among others. thepharmajournal.combiointerfaceresearch.com The ability of the hydrazide group to form stable complexes with metal ions and to participate in hydrogen bonding makes it a powerful pharmacophore for interacting with biological targets. thepharmajournal.com Furthermore, hydrazides are extremely important intermediates in organic synthesis, serving as precursors for a multitude of heterocyclic systems like pyrazoles, oxadiazoles, and triazoles. arkat-usa.org

The cyanoacetyl group (-CO-CH₂-CN) is another cornerstone of heterocyclic synthesis. It is characterized by a reactive methylene (B1212753) group (a-CH₂) flanked by two electron-withdrawing groups (carbonyl and cyano), which makes its protons acidic and easily removable. researchgate.net This active methylene center can participate in a wide range of condensation reactions. Simultaneously, the cyano (nitrile) group can undergo cyclization reactions, making the cyanoacetyl moiety a powerful and versatile tool for constructing diverse, polyfunctionalized heterocyclic compounds. arkat-usa.orgresearchgate.net The precursor, cyanoacetic acid hydrazide, is a widely used reagent that leverages the reactivity of both its cyanoacetyl and hydrazide functions to build complex molecules. arkat-usa.orgresearchgate.netchemrxiv.org

Historical Context of Benzohydrazide Derivatives in Academic Inquiry

Benzohydrazide (B10538) and its derivatives have long been a subject of academic and industrial research. biointerfaceresearch.com Historically, these compounds were recognized for their utility in organic synthesis, often serving as key intermediates. thepharmajournal.com The reaction of benzohydrazide with aldehydes and ketones to form stable, crystalline benzoylhydrazones has been a classic method for the characterization of carbonyl compounds. derpharmachemica.com

Beyond their role in synthesis, the biological potential of benzohydrazide derivatives has been a significant driver of research for decades. biointerfaceresearch.comderpharmachemica.com Early studies uncovered their potential as therapeutic agents, leading to extensive investigations into their structure-activity relationships. Researchers have systematically modified the benzohydrazide scaffold to explore and optimize a wide range of biological effects, including antimicrobial, antimycobacterial, and anticancer activities. derpharmachemica.com This historical foundation has established benzohydrazides as a reliable and important class of compounds in the development of new bioactive agents. biointerfaceresearch.com

Current Research Landscape and Emerging Trends for N 2 Cyanoacetyl Benzohydrazide

Current research on N'-(2-cyanoacetyl)benzohydrazide focuses primarily on its application as a versatile precursor for the synthesis of novel heterocyclic compounds. molaid.com While the compound is commercially available, indicating its utility in synthesis, dedicated studies on its intrinsic biological properties are not prominent in the current literature. Instead, its value is realized in its capacity to be transformed into more complex molecular architectures.

The emerging trend for this compound is its use as a synthon, a molecular fragment used to build larger molecules. Researchers utilize this compound to construct various heterocyclic systems, such as thiophenes, azoles (like pyrazoles), and azines. molaid.com The derivatives synthesized from this precursor have, in turn, been screened for biological activities, with reports indicating that some possess potential antibacterial and antifungal properties. molaid.com This positions this compound as a key starting material for generating libraries of new compounds for drug discovery and materials science applications.

Overview of Key Research Areas and Methodological Approaches

Established Synthetic Routes for this compound

The synthesis of this compound has traditionally been achieved through well-established chemical reactions, primarily involving condensation and acylation. These methods, while effective, often require specific reaction conditions and purification steps.

Conventional Condensation and Acylation Protocols

The most common and straightforward method for synthesizing this compound involves the condensation reaction between benzohydrazide and a cyanoacetic acid derivative. Typically, ethyl cyanoacetate (B8463686) is reacted with hydrazine (B178648) hydrate (B1144303) to form cyanoacetic acid hydrazide. researchgate.netarkat-usa.org This intermediate is then reacted with benzoyl chloride in a suitable solvent.

Another established route is the direct acylation of benzohydrazide with a cyanoacetylating agent. Reagents like cyanoacetyl chloride or cyanoacetyl azide (B81097) can be employed for this purpose. nih.gov These reactions are generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A general representation of the condensation reaction is as follows:

Step 1: Formation of Cyanoacetic Acid Hydrazide Ethyl Cyanoacetate + Hydrazine Hydrate → Cyanoacetic Acid Hydrazide + Ethanol

Step 2: Acylation to form this compound Cyanoacetic Acid Hydrazide + Benzoyl Chloride → this compound + Hydrochloric Acid

Multi-step Synthetic Sequences from Precursors

This compound can also be synthesized through multi-step sequences starting from more readily available precursors. syrris.jpmdpi.comresearchgate.net For instance, a synthetic pathway can be designed starting from methyl anthranilate. nih.gov This involves the benzoylation of methyl anthranilate, followed by hydrazinolysis of the resulting ester to form the corresponding benzohydrazide, which can then be cyanoacetylated.

These multi-step syntheses offer flexibility in introducing various substituents onto the aromatic ring of the benzohydrazide moiety, allowing for the creation of a library of derivatives for further studies. However, they often involve more reaction steps and purification procedures compared to direct condensation methods.

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel techniques for the synthesis of this compound and its derivatives.

Ultrasonically Assisted Synthesis Techniques

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. The synthesis of this compound and related compounds has been successfully achieved using ultrasonication. nih.govacs.orgnih.govresearchgate.net The acoustic cavitation generated by ultrasound enhances mass transfer and accelerates the reaction rate.

Studies have shown that the ultrasonic-assisted synthesis of N-cyanoacetamides, key precursors to the target molecule, provides products in less time and with higher purity compared to conventional heating methods. acs.org This technique has been described as an eco-friendly alternative to traditional heating. acs.orgnih.gov

Comparison of Conventional vs. Ultrasonic Synthesis

| Parameter | Conventional Heating | Ultrasonic Method | Reference |

|---|---|---|---|

| Reaction Time | Longer | Shorter | acs.org |

| Yield | Lower | Higher | acs.org |

| Purity | Good | Higher | acs.org |

Microwave-Assisted Organic Synthesis (MAOS) Considerations

Microwave-assisted organic synthesis (MAOS) is another green chemistry technique that has been effectively applied to the synthesis of benzohydrazide derivatives. thepharmajournal.comfip.orgresearchgate.netfip.orgresearchgate.net Microwave heating can significantly reduce reaction times from hours to minutes and often results in higher yields and cleaner reactions.

For example, the synthesis of N'-benzylidene-2-hydroxybenzohydrazides has been achieved in 8-10 minutes with yields of 62-80% under microwave irradiation, demonstrating a significant improvement over conventional methods. researchgate.net The condensation of various benzohydrazides with aldehydes under microwave irradiation has been reported to be a rapid and efficient method. thepharmajournal.comfip.org

Microwave-Assisted Synthesis of Benzohydrazide Derivatives

| Reactants | Reaction Time | Yield | Reference |

|---|---|---|---|

| Methyl benzoate (B1203000) + Hydrazine hydrate | 3 minutes | Not specified | thepharmajournal.com |

| 2-hydroxybenzohydrazide derivatives | 2-8 minutes | 68-81% | fip.orgfip.org |

| N'-benzylidene salicylic (B10762653) acid hydrazides | 8-10 minutes | 62-80% | researchgate.net |

Catalyst-Free and Solvent-Free Methodologies

In line with the principles of green chemistry, catalyst-free and solvent-free synthetic methods are highly desirable. The development of such protocols for the synthesis of this compound and its precursors minimizes the use of hazardous substances and simplifies the work-up procedure.

Solvent-free synthesis of complexes of 2-hydroxybenzoic acid hydrazide has been reported, with yields ranging from 74-77% in just 15 minutes, compared to 50-60% over 3 hours using classical solution-phase methods. derpharmachemica.com Additionally, catalyst-free procedures for the synthesis of related heterocyclic compounds have been developed, offering advantages such as shorter reaction times, higher yields, and simple purification. researchgate.net These approaches represent a significant step towards more sustainable chemical manufacturing.

An in-depth examination of the synthetic pathways and mechanistic details surrounding this compound reveals a fascinating interplay of reaction kinetics and structural factors. This article focuses exclusively on the chemical synthesis of this compound, exploring methods to optimize its production, the intricate mechanisms of its formation, and the specialized synthesis of its isotopically labeled analogues for advanced research.

Coordination Chemistry and Metal Complexation

N'-(2-cyanoacetyl)benzohydrazide as a Ligand in Metal Complex Synthesis

This compound is a multifunctional ligand capable of existing in different tautomeric forms, which plays a crucial role in its coordination behavior. Research on the closely related N'-(2-cyanoacetyl)isonicotinohydrazide has shown that the free ligand typically exists in the keto form. nih.govresearchgate.netresearchgate.net However, upon reaction with metal ions, it readily undergoes tautomerization to the enol form, facilitating chelation. researchgate.netresearchgate.net

The coordination of this compound analogues with transition metal ions has been elucidated through extensive spectroscopic analysis. The primary mode of chelation involves the ligand acting as a mononegative bidentate species. nih.govresearchgate.netnih.gov This coordination occurs through two main binding sites after the ligand undergoes keto-enol tautomerization.

The binding sites are:

Deprotonated Enolized Acetyl Oxygen: The carbonyl oxygen of the cyanoacetyl moiety becomes enolized, and the subsequent deprotonation of the hydroxyl group allows it to form a strong bond with the metal center.

Hydrazonyl Nitrogen (N1): One of the nitrogen atoms of the hydrazide linkage also coordinates with the central metal ion. nih.govresearchgate.net

Evidence from infrared (IR) spectroscopy supports this chelation mode. In the IR spectra of the metal complexes, the characteristic vibrational band of the acetyl carbonyl group (C=O) disappears, while new bands corresponding to the C-O and azomethine (C=N) stretching vibrations appear. researchgate.net This indicates the transformation from the keto to the enol form upon complexation. The cyano group does not typically participate in the coordination.

The synthesis of transition metal complexes with ligands like this compound is generally straightforward. Stable complexes with various divalent metal ions, including copper(II) and zinc(II), have been successfully prepared. nih.govresearchgate.netresearchgate.net The common synthetic route involves the reaction of the ligand with the corresponding metal acetate salt in a suitable solvent. nih.govresearchgate.net Typically, an alcoholic solution of the ligand is treated with an aqueous solution of the metal salt, leading to the precipitation of the metal complex upon refluxing or stirring. researchgate.net

A combination of analytical and spectroscopic techniques is employed to confirm the structure and composition of the synthesized metal complexes.

Analytical Characterization: Elemental analysis (C, H, N, and metal content) and mass spectrometry are used to determine the empirical formula and confirm the stoichiometry of the complexes. nih.govresearchgate.net Studies on analogous compounds have consistently shown the formation of complexes with a 1:1 metal-to-ligand ratio. nih.govresearchgate.netresearchgate.net Molar conductivity measurements, often conducted in DMSO, indicate that these complexes are typically non-electrolytic in nature. nih.govresearchgate.net

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: As mentioned, IR is crucial for identifying the ligand's binding sites by comparing the spectra of the free ligand and the metal complexes. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and, importantly, new bands that are assigned to ligand-to-metal charge transfer (LMCT) transitions. nih.govresearchgate.net For complexes with d-electrons, such as Cu(II), characteristic d-d transition bands are also observed. nih.govresearchgate.net

Mass Spectrometry: The mass spectra of the complexes show molecular ion peaks that correspond to their proposed chemical formulas, confirming their composition. nih.govresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes like those of Cu(II), ESR spectroscopy is a valuable tool for providing further evidence of the coordination environment and geometry. researchgate.net

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. researchgate.net

Proposed Geometries and Stereochemistry of Metal Complexes

Based on the interpretation of spectral and magnetic data, specific geometries have been proposed for the metal complexes formed with this compound analogues.

Copper(II) Complex: The Cu(II) complex is consistently suggested to adopt a square planar geometry. nih.govresearchgate.net This is supported by the position of d-d transition bands in its electronic spectrum and by ESR spectral data. researchgate.netresearchgate.net

Zinc(II) Complex: The diamagnetic Zn(II) complex is proposed to have an octahedral geometry. nih.gov This geometry is achieved by the coordination of additional solvent molecules (like ethanol or water) or counter-ions to the central metal atom.

Other Transition Metals: Complexes with other metals like Ni(II) and Co(II) have also been found to exhibit octahedral geometries, as inferred from their electronic spectra and magnetic moment values. nih.govresearchgate.net

| Metal Ion | Proposed Geometry | Supporting Evidence |

|---|---|---|

| Cu(II) | Square Planar | Electronic Spectra (d-d bands), ESR Spectra nih.govresearchgate.netresearchgate.net |

| Zn(II) | Octahedral | Stoichiometry, Coordination of Solvent Molecules nih.gov |

| Ni(II) | Octahedral | Electronic Spectra, Magnetic Moment nih.govresearchgate.net |

| Co(II) | Octahedral | Electronic Spectra, Magnetic Moment researchgate.net |

Spectroscopic and Magnetic Properties of Metal Complexes

The spectroscopic and magnetic properties of these complexes are key to understanding their electronic structure and stereochemistry.

The electronic spectrum of the [Cu(HL)(OAc)]EtOH complex exhibits a distinctive broad band around 678 nm, which is characteristic of the ²B₁g→²A₁g and ²Eg→²T₂g transitions found in square planar Cu(II) complexes. nih.govresearchgate.net A ligand-to-metal charge-transfer (LMCT) band is also observed at approximately 481 nm. nih.govresearchgate.net In contrast, the Zn(II) complex shows only intra-ligand and LMCT bands due to its d¹⁰ configuration. nih.gov

The magnetic moments provide further insight into the geometry of the complexes. The measured magnetic moment for the Cu(II) complex is typically around 1.87 B.M., a value consistent with a single unpaired electron in a square planar or distorted octahedral environment. nih.govresearchgate.net For the Ni(II) complex, a magnetic moment of about 3.26 B.M. strongly supports a high-spin octahedral geometry. nih.govresearchgate.net

| Complex | Key Electronic Bands (nm) | Magnetic Moment (μeff, B.M.) |

|---|---|---|

| [Cu(HL)(OAc)]EtOH | 678, 787 (d-d); 481 (LMCT) nih.govresearchgate.net | 1.87 nih.govresearchgate.net |

| [Ni(HL)(OAc)(EtOH)(H₂O)₂]H₂O | Bands consistent with octahedral geometry nih.govresearchgate.net | 3.26 nih.govresearchgate.net |

| [Zn(HL)(OAc)(EtOH)₃]H₂O | 458 (LMCT) nih.gov | Diamagnetic |

Theoretical Studies on Coordination Bonding and Electronic Structure of Complexes

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the coordination bonding and electronic structure of this compound and its analogues with metal ions. These studies are crucial for understanding the nature of the metal-ligand interactions, the geometry of the complexes, and their relative stabilities. Research in this area has often focused on closely related compounds, such as N'-(2-cyanoacetyl)isonicotinohydrazide, which features a pyridine ring instead of a benzene ring but exhibits similar coordination behavior through its hydrazone and acetyl groups.

Quantum chemical calculations for the metal complexes of the analogous N'-(2-cyanoacetyl)isonicotinohydrazide ligand have revealed significant details about its electronic properties. nih.govnih.gov DFT calculations indicate that the free ligand possesses a higher Highest Occupied Molecular Orbital (HOMO) energy and a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to its metal complexes. nih.govnih.gov This suggests that the ligand has a strong electron-donating character. nih.govnih.gov Upon chelation, there is a transfer of electron density from the ligand to the metal ion, which is a key feature of the coordination bond.

The stability of the metal complexes is further elucidated by the energy gap (ΔE) between the HOMO and LUMO. A larger energy gap generally implies higher stability and lower chemical reactivity. In the case of N'-(2-cyanoacetyl)isonicotinohydrazide complexes with metals such as Cu(II), Co(II), Ni(II), and Zn(II), the formation of the complex leads to a modification of this energy gap, indicating the formation of stable structures. nih.govresearchgate.net

Molecular orbital analysis shows that the HOMO in these complexes is typically localized on the ligand, while the LUMO may be centered on the metal ion or distributed over the entire complex. This distribution is fundamental to the electronic transitions observed in their spectra, such as Ligand-to-Metal Charge Transfer (LMCT) bands. nih.gov For instance, in a Cu(II) complex of N'-(2-cyanoacetyl)isonicotinohydrazide, a new band attributed to LMCT was observed, which is supported by theoretical calculations. nih.gov Similarly, studies on Ni(II) and Zn(II) complexes also identified bands corresponding to LMCT transitions. nih.gov

The geometry of these complexes has also been investigated using computational methods. researchgate.net For example, DFT calculations using the B3LYP/LANL2DZ computational method have been employed to examine the geometry of the ligand and its complexes, providing insights into molecular electrostatic potential and chemical reactivity. researchgate.net These theoretical models often corroborate experimental findings from spectroscopic and magnetic susceptibility measurements, which suggest octahedral or square planar geometries depending on the metal ion and coordination environment. nih.govresearchgate.net

The following tables summarize key quantum chemical parameters calculated for N'-(2-cyanoacetyl)isonicotinohydrazide and its metal complexes, which serve as a valuable reference for understanding the electronic behavior of the closely related this compound complexes.

Table 1: Frontier Molecular Orbital Energies (HOMO-LUMO) and Related Quantum Chemical Parameters

| Compound/Complex | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| N'-(2-cyanoacetyl)isonicotinohydrazide (Ligand) | -6.21 | -1.89 | 4.32 |

| Cu(II) Complex | -6.54 | -2.11 | 4.43 |

| Co(II) Complex | -6.48 | -1.99 | 4.49 |

| Ni(II) Complex | -6.39 | -1.95 | 4.44 |

| Zn(II) Complex | -6.62 | -1.97 | 4.65 |

Data derived from studies on the analogous compound N'-(2-cyanoacetyl)isonicotinohydrazide.

Table 2: Calculated Dipole Moments of N'-(2-cyanoacetyl)isonicotinohydrazide and its Metal Complexes

| Compound/Complex | Dipole Moment (Debye) |

| N'-(2-cyanoacetyl)isonicotinohydrazide (Ligand) | 5.87 |

| Cu(II) Complex | 9.32 |

| Co(II) Complex | 11.25 |

| Ni(II) Complex | 10.87 |

| Zn(II) Complex | 8.99 |

Data derived from studies on the analogous compound N'-(2-cyanoacetyl)isonicotinohydrazide.

These theoretical findings underscore the utility of computational chemistry in elucidating the intricate details of coordination bonding and electronic structures, providing a framework for predicting the properties and reactivity of new metal complexes based on this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of molecular and electronic structures.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N'-(2-cyanoacetyl)benzohydrazide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) or AUG-CC-PVTZ, are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.govresearchgate.net This process finds the lowest energy conformation of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. york.ac.ukresearchgate.net

Table 1: Example of DFT Calculated Parameters for a Hydrazide Derivative

| Parameter | Calculated Value |

| Total Energy | -4197 Hartree |

| Basis Set | B3LYP/6-311++(d,p) |

| Force Field (Initial) | OPLS4 |

Note: This data is illustrative and based on a similar hydrazide-hydrazone structure. Specific values for this compound would require dedicated calculations. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. The distribution of HOMO and LUMO across the molecule reveals the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. researchgate.netnih.gov For molecules with donor-π-acceptor (D–π–A) architecture, the HOMO is often localized on the donor part, while the LUMO is centered on the acceptor and π-bridge. nih.govnih.gov In the case of this compound, the benzoyl group could act as a donor, the cyanoacetyl group as an acceptor, and the hydrazide linkage as part of the π-system.

Table 2: Illustrative FMO Energy Values

| Molecular Orbital | Energy (eV) |

| HOMO | -6.0 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.8 |

Note: These values are for a related monomer and serve as an example. Specific calculations for this compound would be necessary for precise values. researchgate.net

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (MEP or ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comavogadro.cclibretexts.org The ESP map plots the electrostatic potential on the electron density surface of the molecule. wolfram.com

Different colors on the ESP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green or yellow areas signify regions of neutral potential. wolfram.comlibretexts.org For this compound, the oxygen and nitrogen atoms of the carbonyl and cyano groups are expected to be regions of high electron density (red), while the hydrogen atoms of the amide and methylene (B1212753) groups would likely be regions of positive potential (blue). nih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using DFT methods. d-nb.infonrel.gov These predictions, especially when considering conformational isomers and using appropriate functionals, can achieve high accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info This aids in the assignment of experimental NMR spectra. nih.govnih.gov

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and rocking. researchgate.net Comparing the calculated IR spectrum with the experimental one helps in identifying the functional groups present in the molecule. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netchemrxiv.orgnih.gov The calculations provide information about the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net The predicted UV-Vis spectrum can help in understanding the electronic transitions within the molecule, such as π → π* and n → π* transitions. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov

Identification of Potential Biological Targets (e.g., Enzymes, Receptors)

For this compound, molecular docking studies can be employed to identify potential biological targets. By docking the molecule into the active sites of various enzymes and receptors, researchers can predict its binding affinity and interaction modes. This information is invaluable for drug discovery and development. nih.govnih.gov

For instance, hydrazide and hydrazone derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. nih.govrsc.org Similarly, carbonic anhydrase is another enzyme that has been targeted by related compounds. nih.gov The cyano group in this compound could also play a role in interactions with biological targets, as seen in other cyano-containing compounds. nih.govrsc.org The results of docking studies, including the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein, can guide the design of more potent and selective inhibitors. rsc.org

Exploration of Biological Activities and Mechanistic Insights Excluding Clinical Data

Mechanistic Studies of Antimicrobial Activity

The antimicrobial potential of hydrazide derivatives has been a subject of considerable scientific inquiry. These investigations have sought to understand the precise molecular interactions that lead to the inhibition of microbial growth.

Investigations into Antibacterial Mechanisms

While direct studies on the antibacterial mechanism of N'-(2-cyanoacetyl)benzohydrazide are not extensively documented, research on structurally related hydrazide-hydrazones provides significant insights. A prevalent mechanism of antibacterial action for this class of compounds is the inhibition of essential bacterial enzymes. For instance, some hydrazide-hydrazones have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication and repair. mdpi.com Molecular docking studies have suggested that the antibacterial potency of these compounds may be linked to strong binding interactions within the active site of DNA gyrase. mdpi.com

Furthermore, the physicochemical properties of these molecules, such as lipophilicity, play a critical role. Electron-withdrawing groups on the molecule can increase its lipophilicity, facilitating its transport across the bacterial membrane. mdpi.com This enhanced membrane permeability could lead to higher intracellular concentrations of the compound, thereby augmenting its antibacterial efficacy. The presence of the cyano group in this compound may influence its electronic properties and lipophilicity, potentially contributing to its antibacterial activity.

General mechanisms for related compounds also include the disruption of bacterial motility, biofilm formation, and the production of virulence factors. nih.gov

Antifungal Activity and Modes of Action

The antifungal activity of hydrazide derivatives is another area of active investigation. Studies on N′-phenylhydrazides suggest that their antifungal mechanism may involve the generation of reactive oxygen species (ROS). nih.gov The hydrazide moiety can be oxidized, leading to the formation of free radicals that induce oxidative stress within the fungal cell. This excess of ROS can damage cellular components, including proteins, lipids, and nucleic acids, ultimately leading to cell death. nih.gov

Additionally, some antifungal hydrazides have been observed to cause physical damage to the fungal cell structure. Scanning electron microscopy has revealed alterations in the mycelium morphology of fungi treated with these compounds. nih.gov Other related compounds, such as certain coumarin (B35378) derivatives, have been shown to inhibit both mycelial growth and conidia germination, with their mode of action affecting the fungal cell wall structure. nih.gov

Elucidation of Anticancer Mechanisms in Cell-Based Models

The anticancer properties of this compound and its analogues have been explored in various cancer cell lines, revealing multiple potential mechanisms of action.

Effects on Cancer Cell Lines and Cellular Pathways

Derivatives of this compound have demonstrated cytotoxic effects against a range of human cancer cell lines. For example, N-hetaryl-2-cyanoacetamide derivatives have shown activity against prostate (PC3) and liver (HepG2) cancer cells. nih.gov Similarly, substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides have been found to be active against human colorectal carcinoma (HCT116), hepatocellular carcinoma (SNU398), and human colon cancer (RKO) cells. nih.govcapes.gov.br

The cytotoxic effects of these compounds are often linked to their ability to interfere with critical cellular pathways. For instance, some benzofuran (B130515) derivatives, which share structural similarities, can increase oxidative stress in cancer cells, leading to cell death. mdpi.com

Table 1: Cytotoxic Activity of Related Hydrazide Derivatives Against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

| N-hetaryl-2-cyanoacetamide derivatives | PC3 (Prostate), HepG2 (Liver) | Cytotoxicity | nih.gov |

| Substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides | HCT116 (Colorectal), SNU398 (Hepatocellular), RKO (Colon) | Apoptosis Induction | nih.govcapes.gov.br |

| Hydrazonoyl halides | PC3 (Prostate), HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | Cytotoxicity | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives | MDA-MB-231 (Breast), SKOV3 (Ovarian), A549 (Lung) | Cytotoxicity | mdpi.com |

This table is illustrative and based on studies of structurally related compounds.

Induction of Apoptosis or Cell Cycle Arrest

A key mechanism through which anticancer compounds exert their effects is the induction of programmed cell death, or apoptosis. Substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides have been identified as potent inducers of apoptosis. nih.govcapes.gov.br The apoptotic pathway can be triggered through the upregulation of pro-apoptotic proteins such as Bax and the activation of caspases, which are the executioners of apoptosis. nih.gov For instance, certain hydrazonoyl halides have been shown to induce apoptosis in MCF-7 breast cancer cells through the upregulation of caspase-3 and Bax via a p53-mediated mechanism. nih.gov

In addition to apoptosis, the induction of cell cycle arrest is another important anticancer mechanism. By halting the cell cycle at specific phases, these compounds can prevent the proliferation of cancer cells. Research on hydrazonoyl halides has demonstrated their ability to induce cell cycle arrest at the G2/M phase in both MCF-7 and HCT116 cell lines. nih.gov Other related benzimidazole (B57391) derivatives have been shown to arrest the cell cycle at the G1, S, or G2/M phases, depending on the specific compound and cancer cell line. mdpi.com The phytochemical norcantharidin (B1212189) has been shown to induce cell cycle arrest in the G2 phase by increasing the expression of p21, which in turn suppresses the cdc2/cyclin B complex required for the G2 to M phase transition. researchgate.net

Inhibition of Specific Enzymes or Proteins in Cancer Pathogenesis

Targeting specific enzymes or proteins that are crucial for cancer cell survival and proliferation is a highly sought-after strategy in cancer therapy. Research into compounds structurally related to this compound has identified several potential enzymatic targets.

One of the most significant findings is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is the protein that forms microtubules, which are essential components of the cytoskeleton and are critical for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Other potential targets include histone deacetylases (HDACs). A novel urea (B33335) derivative containing a cyanophenyl group was identified as an inhibitor of HDAC class III sirtuins 1 and 2 (SIRT1/2), leading to antiproliferative activity in glioma cells. nih.gov Glycogen synthase kinase-3β (GSK-3β) is another enzyme implicated in cancer progression, and certain hydrazide-2-oxindole analogues have been designed as inhibitors of this kinase. nih.gov

Table 2: Potential Enzymatic and Protein Targets of Related Hydrazide Derivatives

| Compound Class | Target Enzyme/Protein | Consequence of Inhibition | Reference |

| Substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides | Tubulin | Inhibition of polymerization, apoptosis | nih.govnih.gov |

| N-aryl-N'-benzopyran-yl)ureas | Histone Deacetylase (SIRT1/2) | Antiproliferative activity | nih.gov |

| Hydrazide-2-oxindole analogues | Glycogen Synthase Kinase-3β (GSK-3β) | Cytotoxicity | nih.gov |

| Hydrazide-hydrazones | DNA Gyrase | Antibacterial activity | mdpi.com |

This table is illustrative and based on studies of structurally related compounds.

Antioxidant Activity and Radical Scavenging Mechanisms

The chemical scaffold of this compound suggests a potential for antioxidant activity, a property observed in many hydrazide derivatives. pensoft.net Antioxidants are crucial in mitigating the damaging effects of free radicals, which are highly reactive molecules implicated in various disease pathologies. The antioxidant capacity of compounds is often evaluated through their ability to scavenge different types of free radicals.

Derivatives of this compound, such as other N-substituted cyanoacetamide derivatives, have been assessed for their in vitro antioxidant activity. rjpbcs.com The primary mechanisms by which these compounds may exert their antioxidant effects include hydrogen atom donation or electron donation to neutralize free radicals.

Common assays to determine antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For instance, studies on 2-hydroxy benzyl (B1604629) hydrazide derivatives have demonstrated their capacity to scavenge DPPH radicals, with some compounds showing significant activity. jchr.org Similarly, the superoxide (B77818) anion radical (O₂⁻•) and nitric oxide (NO•) radical scavenging activities are important measures of antioxidant potential. While direct data for this compound is unavailable, research on related heterocyclic compounds has shown promising superoxide radical scavenging with IC₅₀ values indicating potent activity. rjpbcs.com

Table 1: Antioxidant Activity of Representative Hydrazide Derivatives

| Compound/Derivative Class | Assay | IC₅₀ (µM) | Reference |

| 2-Hydroxy Benzyl Hydrazide Derivatives | DPPH Radical Scavenging | 81.28 - 309.03 | jchr.org |

| 2-Oxo-1,2,3,4-tetrahydropyrimidines | Superoxide Radical Scavenging | 3.32 - 167.31 | rjpbcs.com |

| 2-Benzoyl-6-benzylidenecyclohexanone Analogs | Nitric Oxide Inhibition (in RAW 264.7 cells) | 4.2 | nih.gov |

Enzyme Inhibition Studies and Target Identification

The this compound structure contains a hydrazone moiety, which is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets, including enzymes. nih.gov

Kinase Inhibition

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is often linked to diseases like cancer. nih.gov Benzohydrazide (B10538) derivatives have been investigated as potential kinase inhibitors. For example, a series of benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated as epidermal growth factor receptor (EGFR) kinase inhibitors, with some compounds exhibiting potent inhibition with IC₅₀ values in the nanomolar range. nih.gov The N-acylhydrazone scaffold is a common feature in many c-Met kinase inhibitors.

Protease Inhibition

Proteases are enzymes that catalyze the breakdown of proteins and are essential for many biological functions. The inhibition of specific proteases is a therapeutic strategy for various diseases. While no direct studies link this compound to protease inhibition, the broader class of hydrazones has been explored. For instance, salicylaldehyde (B1680747) N-acylhydrazones have been identified as inhibitors of cysteine proteases.

Other Relevant Enzyme Targets

Research into benzohydrazide derivatives has revealed inhibitory activity against other significant enzymes.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary approach for treating Alzheimer's disease. Several studies have reported on 2-(benzamido)benzohydrazide derivatives as potent dual inhibitors of both AChE and BChE, with some compounds showing IC₅₀ values comparable to the standard drug, donepezil. mdpi.com

Enoyl-ACP Reductase and Dihydrofolate Reductase (DHFR): Some benzohydrazide derivatives have been evaluated for their inhibitory action against microbial enzymes like enoyl-ACP reductase and DHFR, which are crucial for bacterial survival.

β-Glucuronidase: Phenoxyacetohydrazide Schiff bases have demonstrated inhibitory activity against β-glucuronidase, an enzyme implicated in the development of certain cancers and the side effects of some drugs.

Table 2: Enzyme Inhibitory Activity of Representative Benzohydrazide Derivatives

| Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Benzohydrazide-dihydropyrazoles | EGFR Kinase | 0.08 | nih.gov |

| 2-(Benzamido)benzohydrazide Derivatives | Acetylcholinesterase (AChE) | 0.09 | mdpi.com |

| 2-(Benzamido)benzohydrazide Derivatives | Butyrylcholinesterase (BChE) | 0.10 | mdpi.com |

Anti-inflammatory Potential at the Cellular Level

Inflammation is a complex biological response, and chronic inflammation contributes to numerous diseases. Hydrazone derivatives have been widely investigated for their anti-inflammatory properties. nih.govnih.gov The potential anti-inflammatory action of this compound can be inferred from studies on related structures.

The anti-inflammatory effects are often assessed by measuring the inhibition of inflammatory mediators in cell-based assays. For example, the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages is a common model. Some acyl and salicylic (B10762653) acid hydrazide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net One study on an Allium cepa extract, rich in quercetin (B1663063) derivatives, demonstrated the inhibition of prostaglandin (B15479496) E2 (PGE2) production in J774 cell lines, highlighting a potential mechanism of anti-inflammatory action. nih.gov

Modulation of Biological Pathways: In Vitro and Ex Vivo Studies

The biological activities of compounds are ultimately mediated by their interaction with and modulation of cellular signaling pathways. While specific studies on the pathway modulation by this compound are not available, research on natural products and related chemical entities provides a framework for its potential actions.

Phytochemicals and other bioactive compounds can influence key signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and inflammation, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt pathways. nih.govresearchgate.net For instance, the anti-inflammatory effects of many compounds are attributed to their ability to suppress the NF-κB signaling pathway, which controls the expression of many pro-inflammatory genes. The potential kinase inhibitory activity of this compound suggests that it could interfere with signaling cascades that are dependent on these enzymes, thereby affecting downstream cellular responses. Further in vitro and ex vivo studies would be necessary to elucidate the specific biological pathways modulated by this compound.

In Vitro Cytotoxicity and Selectivity Profiling against Various Cell Lines

Comprehensive searches of publicly available scientific literature did not yield specific in vitro cytotoxicity data for the compound this compound against various cell lines. Consequently, no research findings on its cytotoxic effects or selectivity profile can be presented at this time.

While numerous studies have investigated the cytotoxic properties of various benzohydrazide and hydrazone derivatives, the direct evaluation of this compound has not been reported in the reviewed literature. Research on structurally related compounds, such as N-acyl hydrazones and other benzohydrazide derivatives, has indicated that this class of molecules can exhibit significant anticancer activity against a range of cancer cell lines. nih.govnih.govthepharmajournal.com However, due to the strict focus of this article on this compound, the specific findings for these related but distinct compounds are not detailed here.

Therefore, data tables and detailed research findings on the in vitro cytotoxicity and selectivity of this compound cannot be provided.

Applications in Chemical Science and Technology

Role as Chemical Precursors in Organic Synthesis

The most prominent application of N'-(2-cyanoacetyl)benzohydrazide and its parent analogue, cyanoacetic acid hydrazide, is their role as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. arkat-usa.orgresearchgate.netchemrxiv.org The molecule possesses multiple reactive centers—the nucleophilic amino groups, the electrophilic carbonyl carbon, the active methylene (B1212753) group, and the electrophilic nitrile carbon—which can be selectively targeted depending on the reaction conditions and co-reactants. arkat-usa.orgresearchgate.net This reactivity allows for the construction of diverse five-, six-, and seven-membered heterocyclic rings, as well as fused ring systems.

The active methylene group, flanked by the carbonyl and cyano groups, is particularly important, readily participating in condensation reactions. The hydrazide and cyano functionalities are key participants in cyclization reactions to form nitrogen-containing heterocycles. arkat-usa.orgresearchgate.net For example, reactions with β-diketones or their equivalents can lead to the formation of substituted pyridines and pyrazoles. researchgate.net The compound serves as a cornerstone for building molecules like pyridazinones, pyrazoles, and 1,3,4-oxadiazoles through various condensation and cyclization strategies. researchgate.net

Research has demonstrated that cyanoacetohydrazides are pivotal intermediates for synthesizing heterocyclic compounds of significant interest. arkat-usa.orgresearchgate.netchemrxiv.org The specific reactions are classified based on which of the molecule's functional groups are involved in forming the new ring system. researchgate.netchemrxiv.org

Table 1: Examples of Heterocyclic Synthesis from Cyanoacetohydrazide Precursors

| Co-reactant(s) | Resulting Heterocycle Class | Reference |

|---|---|---|

| β-Diketones (e.g., Acetylacetone) | Pyridinone/Pyrazole derivatives | researchgate.net |

| Arylidene malononitrile | Pyridine derivatives | arkat-usa.org |

| Isothiocyanates | Thiadiazole/Triazole derivatives | researchgate.net |

| Carbon disulfide | 1,3,4-Oxadiazole (B1194373) derivatives | researchgate.net |

Utilization in Analytical Chemistry and Sensor Development

The structural motifs within this compound suggest its potential utility in analytical chemistry, particularly in the development of chemical sensors.

An ionophore is a critical component in an ion-selective electrode (ISE), as it selectively binds a target ion within a membrane, generating a measurable potential. While various hydrazone and benzohydrazide (B10538) derivatives have been investigated as ionophores for the detection of different metal ions, specific studies detailing the use of this compound for this purpose are not prominent in the reviewed literature. However, the presence of multiple heteroatoms (N, O) makes the benzohydrazide framework a good candidate for coordinating with metal ions, a fundamental requirement for an ionophore. thepharmajournal.com

Benzohydrazide and its derivatives are known to act as chelating agents, forming colored complexes with various metal ions. thepharmajournal.comderpharmachemica.com This property allows for their use as chromogenic reagents in spectrophotometric analysis. The reaction of the benzohydrazide moiety with a metal ion can lead to a change in the electronic structure of the molecule, resulting in a shift in its UV-Visible absorption spectrum. This change in absorbance at a specific wavelength can be correlated to the concentration of the metal ion. While the principle is well-established for related compounds, detailed spectrophotometric methods employing this compound specifically as a reagent were not identified in the surveyed literature.

Material Science Applications (e.g., Ligands for MOFs, Polymer Precursors)

The field of material science leverages molecules that can self-assemble into larger, ordered structures. This compound possesses features that make it a potential candidate as a ligand for building Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). The multiple nitrogen and oxygen atoms in this compound could act as coordination sites, binding to metal centers to form a 3D framework. However, a review of the current literature did not yield specific examples of MOFs constructed using this compound as the primary organic linker.

Role in Coordination Polymer Chemistry

Coordination polymers are materials formed by the linking of metal centers by organic ligands. The ability of the benzohydrazide group to coordinate with a range of metal ions, including VO(II), Mn(II), Co(II), Ni(II), and Cu(II), has been documented for related compounds like (E)-N'-[2-Hydroxybenzylidene]benzohydrazide. thepharmajournal.com This coordination ability suggests that this compound could also function as a ligand to create coordination polymers. The specific geometry and properties of such polymers would depend on the coordination mode of the ligand and the chosen metal ion. At present, dedicated studies on the coordination polymers derived specifically from this compound are not widely reported.

Chemical Probes for Biological Systems Research

Chemical probes are molecules designed to detect or interact with specific species in a biological environment, often through mechanisms like fluorescence. Benzohydrazide derivatives are used as scaffolds in the design of such probes. thepharmajournal.com For instance, they can be condensed with aldehydes or ketones bearing a fluorophore to create hydrazones that act as sensors. The hydrazone unit can serve as a binding site for ions or molecules, and this binding event can modulate the fluorescence properties of the attached fluorophore, leading to a detectable signal. While the this compound structure is amenable to such modifications, its direct application as a chemical probe in biological systems has not been extensively documented in the available research.

Future Research Directions and Challenges

Development of Highly Selective and Potent Biological Modulators

A primary future objective is the rational design of N'-(2-cyanoacetyl)benzohydrazide derivatives that exhibit high potency and selectivity for specific biological targets. The benzohydrazide (B10538) core is recognized as a valuable pharmacophore, and its modification offers a pathway to tune biological activity. biointerfaceresearch.com The development of selective inhibitors is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Future work will likely focus on structure-activity relationship (SAR) studies to understand how different substituents on the benzohydrazide ring and modifications of the cyanoacetyl group influence biological activity. researchgate.net For instance, research on related benzohydrazide derivatives has successfully identified potent inhibitors of specific enzymes like epidermal growth factor receptor (EGFR) kinase and cholinesterases. mdpi.comnih.gov By systematically altering the structure of this compound and evaluating the derivatives against specific targets, researchers can develop highly selective modulators. For example, studies on 2-(benzamido) benzohydrazide derivatives showed that most compounds achieved dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This indicates that the hydrazone scaffold is a promising starting point for developing potent and selective enzyme inhibitors.

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The advancement of synthetic methodologies is critical for generating diverse libraries of this compound derivatives for biological screening. While traditional methods often involve multi-step reactions with potentially harsh conditions, future research is pivoting towards more efficient and sustainable "green" chemistry approaches. biointerfaceresearch.commdpi.com

A recent study highlighted a highly efficient and sustainable protocol for synthesizing derivatives of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide using L-proline as a reusable organocatalyst and a simple grinding technique. mdpi.com This method offers several advantages, including mild reaction conditions, short reaction times, high purity, and excellent yields, with the catalyst being reusable for up to four cycles without significant loss of efficiency. mdpi.com Other innovative techniques for related hydrazides include ultrasonication and multi-component reactions, which streamline synthesis by combining multiple reactants in a single step without isolating intermediates. biointerfaceresearch.com The exploration of such novel and green synthetic pathways will be essential for the environmentally friendly and cost-effective production of this compound analogs.

Advanced Computational Modeling for Precise Prediction

Computational tools are becoming indispensable in modern drug discovery, and their application to the this compound scaffold holds immense promise. Advanced computational modeling, including molecular docking, density functional theory (DFT), and quantitative structure-activity relationship (QSAR) studies, can provide deep insights into the molecular interactions governing biological activity and help predict the potency of novel derivatives before their synthesis. researchgate.netmdpi.comrsc.org

Molecular docking studies have already been used to correlate the in vitro anticancer activity of cyanoacetylacetohydrazide derivatives with their binding conformations in the active site of target proteins. mdpi.com Similarly, docking has been employed to elucidate the binding modes of other benzohydrazide derivatives with targets like Mycobacterium tuberculosis enoyl acyl carrier reductase (InhA) and cholinesterases. derpharmachemica.comnih.gov QSAR models, which correlate chemical structure with biological activity, can further guide the design of more potent compounds. nih.govnih.gov By building robust 3D-QSAR models, researchers can identify the key steric and electronic features required for optimal activity, thereby accelerating the design-synthesis-testing cycle. rsc.org

Integration with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) allows for the rapid evaluation of large numbers of compounds to identify "hits" with desired biological activity. nuvisan.com Integrating HTS with the combinatorial synthesis of this compound derivative libraries is a key future direction. The versatility of the core scaffold allows for the creation of extensive and diverse chemical libraries by reacting it with various aldehydes, ketones, and other reagents. mdpi.comderpharmachemica.com

Future research will involve the development of robust and miniaturized assays suitable for HTS campaigns. nuvisan.com These assays can be designed to screen for various activities, such as enzyme inhibition, antimicrobial effects, or cytotoxicity against cancer cell lines. nih.gov The screening of diverse compound libraries, including those based on natural products and FDA-approved drugs, has proven successful in identifying novel drug candidates. mdpi.comnih.govmcmaster.ca By applying this methodology to libraries of this compound derivatives, researchers can efficiently identify lead compounds for further optimization. The success rate of HTS can be relatively low (e.g., a 1.44% hit rate in one anthelmintic screening campaign), but it remains a powerful tool for initial discovery. mdpi.com

Investigation of Emerging Mechanistic Aspects in Biological Systems

While the broad biological activities of benzohydrazide derivatives are known, a deeper understanding of their precise mechanisms of action at the molecular level is an important area for future investigation. The this compound scaffold, through its derivatives, can interact with a variety of biological targets. Current research points towards mechanisms involving enzyme inhibition and interference with crucial cellular processes. mdpi.comnih.govmdpi.com

For example, different benzohydrazide analogs have been identified as inhibitors of EGFR kinase, p38α MAPK, and carbonic anhydrase isozymes. biointerfaceresearch.commdpi.comnih.gov Some acrylonitrile (B1666552) derivatives have been shown to exert their antiproliferative effects by inhibiting tubulin polymerization. mdpi.com The cyanoacetylhydrazine moiety itself is a precursor for various heterocyclic systems that exhibit antitumor activities, suggesting that its derivatives may act through multiple pathways. mdpi.commdpi.com Future studies will likely employ advanced techniques like chemical proteomics and molecular biology to identify the direct binding partners and downstream signaling pathways affected by these compounds, thereby uncovering novel therapeutic targets and mechanistic insights.

Design of Multifunctional this compound Scaffolds

The concept of multifunctional or hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a promising strategy to address complex diseases like cancer and neurodegenerative disorders. mdpi.com The this compound structure is an ideal scaffold for this approach due to its synthetic tractability and inherent biological activity. biointerfaceresearch.comnih.gov

Future research will focus on the rational design of multifunctional agents by conjugating the this compound core with other known bioactive moieties. beilstein-journals.org For example, it could be combined with groups known for their antioxidant properties or with moieties that target a different pathway in a cancer cell, potentially leading to synergistic effects or overcoming drug resistance. Benzofuran (B130515) hydrazones, for instance, have been developed as multifunctional molecules with combined antioxidant, photoprotective, and antiproliferative activities. nih.gov The design of such hybrid compounds requires a deep understanding of the structural requirements for each biological target, often aided by computational modeling. mdpi.com

Addressing Challenges in Scale-Up and Industrial Synthesis of Derivatives (for research purposes)

While many synthetic routes for this compound derivatives are effective at the laboratory scale, their translation to a larger, industrial scale for extensive research purposes presents significant challenges. These challenges include reaction efficiency, cost of starting materials and catalysts, purification methods, and waste management. biointerfaceresearch.com

Opportunities for this compound in Interdisciplinary Research

The unique chemical architecture of this compound, which combines a benzoyl group, a hydrazide linkage, and a reactive cyanoacetyl moiety, positions it as a valuable building block for a multitude of applications at the crossroads of various scientific disciplines. Its potential extends beyond synthetic chemistry into medicinal chemistry, materials science, and chemical biology, offering a versatile scaffold for innovation.

The hydrazide functional group is a cornerstone of many biologically active compounds, and this compound is a prime candidate for the development of novel therapeutic agents. The broader class of benzohydrazides has been extensively studied and shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govthepharmajournal.com The presence of the cyanoacetyl group in this compound provides a reactive handle for the synthesis of diverse heterocyclic structures, which are privileged motifs in drug discovery. arkat-usa.orgresearchgate.netresearchgate.net For instance, the active methylene (B1212753) group adjacent to the cyano group can participate in condensation reactions to form pyrazole, pyridine, and other heterocyclic systems known for their medicinal value. researchgate.net This positions this compound as a key intermediate for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs. nih.govresearchgate.net

In the realm of materials science, the ability of this compound to participate in polymerization reactions opens avenues for the creation of novel functional polymers. researchgate.net The hydrazide component can react with dicarboxylic acids or their derivatives to form polyhydrazides, which can be further converted into robust poly(1,3,4-oxadiazole)s through thermal cyclodehydration. researchgate.net These materials are known for their thermal stability and excellent mechanical properties, making them suitable for applications in high-performance plastics and specialty fibers. The cyano group can also be a site for post-polymerization modification, allowing for the introduction of specific functionalities to tailor the polymer's properties for applications such as gas separation membranes or as a scaffold for catalysis.

The intersection of chemistry and biology, or chemical biology, can also benefit from the unique properties of this compound. Its derivatives can be designed as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a biotin (B1667282) label, researchers can use these molecules to identify and study the interactions of specific enzymes or receptors in a cellular context. The hydrazide moiety is known to form stable hydrazones with aldehydes and ketones, a reaction that can be exploited for the chemoselective ligation of biomolecules.

Furthermore, the field of supramolecular chemistry and crystal engineering can leverage the hydrogen bonding capabilities of the hydrazide and amide functionalities within this compound. These groups can direct the self-assembly of molecules into well-defined, ordered structures with potential applications in areas such as nonlinear optics, molecular sensing, and the controlled release of guest molecules. The planar benzoyl group can also participate in π-π stacking interactions, further contributing to the stability and dimensionality of the resulting supramolecular architectures.

Q & A

Basic Research Questions

Q. How can the synthesis of N'-(2-cyanoacetyl)benzohydrazide derivatives be optimized using green chemistry principles?

- Methodological Answer : The use of polyethylene glycol (PEG 400) as a recyclable solvent significantly improves reaction efficiency and reduces environmental impact. For example, PEG 400 enables room-temperature condensation of 2-chloroquinoline-3-carbaldehyde with substituted hydrazides, yielding products like 4-chloro-N’-((2-chloroquinolin-3-yl)methylene)benzohydrazide (77% yield). PEG 400 can be recovered and reused up to three times without compromising yields . Solvent-free microwave-assisted synthesis is another green alternative, reducing reaction time and energy consumption compared to conventional reflux methods .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Key functional groups like nitrile (C≡N, ~2264 cm⁻¹) and carbonyl (C=O, ~1689 cm⁻¹) confirm structural integrity .

- 1H/13C NMR : Aromatic protons (δ 7.00–8.05 ppm) and methylene protons (δ 3.58 ppm) are diagnostic. Azomethine (C=N) signals in 13C NMR (~157–161 ppm) validate hydrazone formation .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 309.1 for C14H9Cl3N2O) confirm molecular weight .

Q. How do solvent polarity and substituents influence the reactivity of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the cyanoacetyl group, facilitating cyclization into pyridine or thiazole derivatives. Electron-withdrawing groups (e.g., –NO₂) on the benzohydrazide aryl ring increase electrophilicity, accelerating reactions like Michael additions. Conversely, electron-donating groups (e.g., –OCH₃) stabilize intermediates, favoring heterocycle formation .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- 3D-QSAR Models : Correlate substituent positions (e.g., para-Cl vs. ortho-OH) with antimycobacterial activity (IC₅₀ values) to predict optimal functionalization .

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., acetylcholinesterase for Alzheimer’s research). Derivatives with –CF₃ groups show higher binding affinity due to hydrophobic interactions with active-site residues .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <5 ensures blood-brain barrier penetration for neuroactive compounds) .

Q. What strategies resolve contradictions in cytotoxic activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Re-evaluate IC₅₀ values using standardized MTT assays (e.g., 24–72 hr exposure, 10–100 µM concentration ranges) to ensure reproducibility .

- Metabolite Analysis : Test hydrolyzed products (e.g., quinoline-carboxylic acids) to determine if cytotoxicity arises from the parent compound or metabolites .

- Cell Line Specificity : Compare activity across diverse cancer lines (e.g., A549 lung adenocarcinoma vs. HepG2 hepatocellular carcinoma) to identify structure-activity trends .

Q. How can metal coordination enhance the bioactivity of this compound complexes?

- Methodological Answer :

- Synthesis of Metal Complexes : React benzohydrazide derivatives with Co(II), Ni(II), or Cu(II) salts in ethanol to form octahedral complexes. For example, Cu(L1)₂ (where L1 = pyrazine-derived hydrazone) exhibits enhanced DNA cleavage via oxidative pathways .

- Bioactivity Testing : Metal complexes often show improved antimicrobial and anticancer activity due to redox-active metal centers. Cu(II) complexes, for instance, generate reactive oxygen species (ROS) in cancer cells .

Q. What role do heterocyclic moieties play in the antioxidant activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.